molecular formula C13H10O4 B14368320 3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one CAS No. 93064-94-9

3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one

Cat. No.: B14368320
CAS No.: 93064-94-9
M. Wt: 230.22 g/mol
InChI Key: YWLJVGQCUNWGMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one is an organic compound that belongs to the class of furan derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one typically involves the condensation of an appropriate aldehyde with a furan derivative under acidic or basic conditions. Common reagents used in the synthesis include acetic anhydride, benzaldehyde, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction to alcohols or alkanes using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a catalyst.

    p-Toluenesulfonic acid, sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one involves its interaction with specific molecular targets and pathways. These may include enzyme inhibition, receptor binding, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

    3-Acetyl-4-hydroxyfuran-2(5H)-one: Lacks the benzylidene group, which may affect its chemical properties and applications.

    5-Benzylidene-4-hydroxyfuran-2(5H)-one: Lacks the acetyl group, which may influence its reactivity and biological activity.

Uniqueness

3-Acetyl-5-benzylidene-4-hydroxyfuran-2(5H)-one is unique due to the presence of both acetyl and benzylidene groups, which confer distinct chemical and biological properties

Properties

CAS No.

93064-94-9

Molecular Formula

C13H10O4

Molecular Weight

230.22 g/mol

IUPAC Name

3-acetyl-5-benzylidene-4-hydroxyfuran-2-one

InChI

InChI=1S/C13H10O4/c1-8(14)11-12(15)10(17-13(11)16)7-9-5-3-2-4-6-9/h2-7,15H,1H3

InChI Key

YWLJVGQCUNWGMU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC2=CC=CC=C2)OC1=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.